8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline
Brand Name: Vulcanchem
CAS No.: 1233131-18-4
VCID: VC0171143
InChI: InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-15(11-13-17)18-9-5-7-16-8-6-14-23-19(16)18/h5-14H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=C3N=CC=C4
Molecular Formula: C21H22BNO2
Molecular Weight: 331.222

8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline

CAS No.: 1233131-18-4

Cat. No.: VC0171143

Molecular Formula: C21H22BNO2

Molecular Weight: 331.222

* For research use only. Not for human or veterinary use.

8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline - 1233131-18-4

Specification

CAS No. 1233131-18-4
Molecular Formula C21H22BNO2
Molecular Weight 331.222
IUPAC Name 8-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline
Standard InChI InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-15(11-13-17)18-9-5-7-16-8-6-14-23-19(16)18/h5-14H,1-4H3
Standard InChI Key YCMSIPICLSJYEZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=C3N=CC=C4

Introduction

Structural Characteristics and Physical Properties

8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline combines three key structural elements: a quinoline heterocycle, a phenyl linker, and a pinacolboronate ester functional group. Unlike the structurally related 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, which has the boronate ester directly attached to the quinoline ring at position 8, this compound features a phenyl spacer between these two moieties.

The physical and chemical properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC21H22BNO2
Molecular Weight~331.22 g/mol
Physical StateCrystalline solid
SolubilitySoluble in common organic solvents (THF, DCM, acetone); limited water solubility
StabilityModerately sensitive to moisture (potential for boronate hydrolysis)

The presence of the phenyl linker between the quinoline and boronate ester provides greater conformational flexibility compared to direct attachment, potentially influencing both the reactivity and selectivity in subsequent transformations.

Electronic Properties

The electronic structure of this compound is characterized by a distinctive distribution of electron density that influences its chemical behavior:

  • The quinoline system contributes an electron-deficient aromatic framework due to the electronegative nitrogen atom.

  • The phenyl linker serves as an electronic bridge, facilitating π-electron delocalization.

  • The boronate ester provides a mild electron-donating effect through the boron-carbon bond, while simultaneously acting as a Lewis acid center.

This electronic arrangement creates a system with both electrophilic and nucleophilic reactive sites, making it valuable for diverse synthetic applications.

Synthesis Methodologies

The synthesis of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline typically employs well-established cross-coupling methodologies, with several viable synthetic routes available.

Cross-Coupling Approach

The most direct approach involves Suzuki-Miyaura cross-coupling between 8-haloquinoline derivatives and appropriately functionalized phenylboronic esters:

Synthetic RouteReaction ConditionsExpected Yield
8-bromoquinoline + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acidPd(PPh3)4 (5 mol%), K2CO3, dioxane/H2O, 80-100°C, 12-24h70-85%
8-chloroquinoline + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acidPd(dppf)Cl2 (3-5 mol%), Cs2CO3, THF, reflux, 24h65-75%

The synthesis typically involves the borylation of quinoline derivatives under palladium-catalyzed conditions, with reaction optimization focused on catalyst selection, base choice, and temperature control to maximize yield.

Sequential Functionalization Strategy

An alternative synthetic approach involves:

  • Formation of 8-phenylquinoline via Suzuki coupling of 8-bromoquinoline with phenylboronic acid

  • Subsequent borylation of the resulting 8-phenylquinoline using iridium-catalyzed C-H activation with bis(pinacolato)diboron (B2pin2)

This method offers the advantage of regioselective functionalization but requires careful optimization to achieve selective para-borylation.

Purification and Characterization

Purification typically involves column chromatography using silica gel with hexane/ethyl acetate gradient elution, followed by recrystallization from appropriate solvent systems. Characterization relies on spectroscopic techniques including NMR (1H, 13C, 11B), mass spectrometry, and occasionally X-ray crystallography for definitive structural confirmation.

Applications in Synthetic Chemistry

The versatility of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline as a synthetic building block stems primarily from the reactivity of its boronate ester functionality.

Cross-Coupling Reactions

This compound serves as a valuable substrate in various cross-coupling reactions:

Reaction TypeCoupling PartnersProductsApplications
Suzuki-MiyauraAryl/heteroaryl halides8-(4-arylphenyl)quinolinesPharmaceutical intermediates, ligands
SonogashiraTerminal alkynes8-(4-alkynylphenyl)quinolinesConjugated systems, optical materials
HeckAlkenes8-(4-alkenylphenyl)quinolinesOrganic electronics, photovoltaics

The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound during these reactions, making it a valuable reagent in organic synthesis.

Functional Group Transformations

Beyond cross-coupling, the boronate ester can undergo various transformations:

  • Oxidation to hydroxyl groups (forming 8-(4-hydroxyphenyl)quinoline derivatives)

  • Amination via Chan-Lam coupling

  • Halogenation to introduce bromo, chloro, or fluoro substituents

  • Trifluoromethylation using copper catalysis

These transformations expand the utility of the compound as a versatile intermediate for accessing diverse chemical space.

Applications in Materials Science

Optoelectronic Materials

Research indicates that extended quinoline-based π-systems with boronate functionalities show promising properties for optoelectronic applications:

PropertyCharacteristicsPotential Applications
PhotoluminescenceEmission maxima typically in blue-green regionOLEDs, fluorescent sensors
Charge TransportElectron transport capability through quinoline nitrogenSemiconductor materials
Film-Forming PropertiesAbility to form uniform thin films via solution processingOrganic electronics

The quinoline-phenyl-boronate structure provides both rigidity and a degree of rotational freedom, allowing for tunable electronic and optical properties.

Coordination Chemistry

The nitrogen atom in the quinoline ring and the boron center in the boronate ester can participate in coordination with various metal ions, creating potential applications in:

  • Metal-organic frameworks (MOFs)

  • Luminescent sensors for metal ion detection

  • Catalytic systems where the ligand can modulate metal reactivity

The spatial arrangement of these coordination sites, separated by the phenyl linker, creates unique geometric possibilities for metal binding.

Structural ElementPotential Biological Effect
Quinoline CoreAntimalarial, antibacterial properties (present in drugs like chloroquine and ciprofloxacin)
Phenyl LinkerModifies lipophilicity and binding characteristics
Boronate EsterPotential enzyme inhibition through covalent or reversible interactions

The combination of these elements creates a scaffold with several potential mechanisms of action in biological systems.

Analytical Characterization

Spectroscopic Properties

The structural confirmation of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline can be achieved through various spectroscopic techniques:

TechniqueExpected Characteristics
1H NMRQuinoline protons (δ 7.3-9.0 ppm), phenyl protons (δ 7.4-8.0 ppm), methyl groups (δ 1.3 ppm)
13C NMRAromatic carbons (δ 120-150 ppm), quaternary carbons, methyl carbons (δ 24-25 ppm)
11B NMRSignal for sp2-hybridized boron (δ ~30 ppm)
Mass SpectrometryMolecular ion peak at m/z ~331, characteristic boron isotope pattern
IRB-O stretching (1350-1380 cm-1), aromatic C=C and C=N stretching

These spectroscopic fingerprints provide definitive structural confirmation and purity assessment.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment:

ParameterTypical Conditions
HPLC ColumnC18 reverse phase
Mobile PhaseAcetonitrile/water gradient
DetectionUV (260-280 nm)
TLC SystemSilica gel, hexane/ethyl acetate (7:3)

The compound typically exhibits good chromatographic behavior due to its balance of hydrophobic and hydrophilic elements.

Structure-Property Relationships

The relationship between structural features and properties of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline provides insights into its behavior:

Structural FeatureResulting PropertyImpact on Applications
Extended π-ConjugationEnhanced photophysical propertiesImproved performance in optoelectronic devices
Phenyl SpacerConformational flexibilityModified reactivity compared to direct borylation
Boronate ProtectionStability during storage and handlingEnhanced shelf-life compared to free boronic acids

The interplay between these structure-property relationships determines the compound's utility across different applications.

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